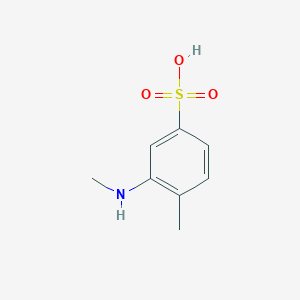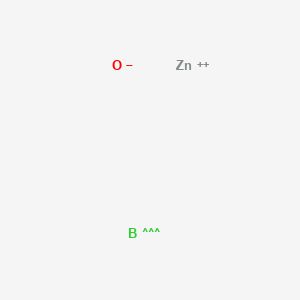
Hexaboron dizinc undecaoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexaboron dizinc undecaoxide, with the molecular formula B6O11Zn2, is an inorganic compound known for its unique chemical properties and applications. It is commonly referred to as zinc borate and is used in various industrial applications due to its flame-retardant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexaboron dizinc undecaoxide can be synthesized through the reaction of zinc oxide with boric acid. The reaction typically occurs at elevated temperatures, around 600-800°C, to ensure complete formation of the compound. The general reaction is as follows:
6H3BO3+2ZnO→B6O11Zn2+9H2O
Industrial Production Methods: In industrial settings, this compound is produced by heating a mixture of zinc oxide and boric acid in a controlled environment. The process involves precise temperature control and continuous monitoring to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Hexaboron dizinc undecaoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher borates.
Reduction: Under specific conditions, it can be reduced to form lower borates or elemental boron and zinc.
Substitution: It can participate in substitution reactions where zinc or boron atoms are replaced by other elements.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or oxygen at elevated temperatures.
Reduction: Reducing agents like hydrogen gas or carbon monoxide are used under high-temperature conditions.
Substitution: Various metal salts or halides can be used in substitution reactions under controlled conditions.
Major Products Formed:
Oxidation: Higher borates such as tetraborates.
Reduction: Elemental boron, zinc, or lower borates.
Substitution: Compounds where zinc or boron is replaced by other metals or elements.
Scientific Research Applications
Hexaboron dizinc undecaoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a flame retardant in polymers and plastics. It is also used in the synthesis of other boron compounds.
Biology: Investigated for its potential use in biological systems due to its low toxicity.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Widely used in the production of flame-retardant materials, ceramics, and glass.
Mechanism of Action
The flame-retardant properties of hexaboron dizinc undecaoxide are primarily due to its ability to release water and form a protective layer of boron oxide when exposed to high temperatures. This layer acts as a barrier, preventing the spread of flames. The compound also interacts with the polymer matrix, enhancing its thermal stability and reducing flammability .
Comparison with Similar Compounds
Zinc Borate: Similar in composition but may have different hydration levels.
Boron Oxide: Shares boron content but lacks zinc.
Zinc Oxide: Contains zinc but lacks boron.
Uniqueness: Hexaboron dizinc undecaoxide is unique due to its combination of boron and zinc, providing both flame-retardant properties and low toxicity. Its ability to form a protective boron oxide layer distinguishes it from other flame retardants .
Properties
InChI |
InChI=1S/B.O.Zn/q;-2;+2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDKMTATJFWMMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[O-2].[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BOZn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder |
Source


|
| Record name | Boron zinc oxide (B6Zn2O11) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12767-90-7 |
Source


|
| Record name | Boron zinc oxide (B6Zn2O11) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012767907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boron zinc oxide (B6Zn2O11) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexaboron dizinc undecaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
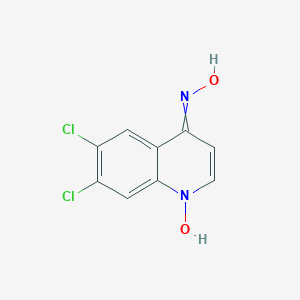
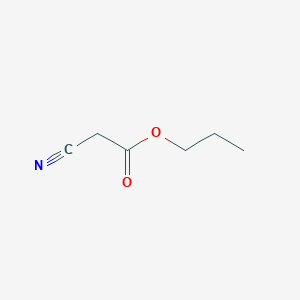
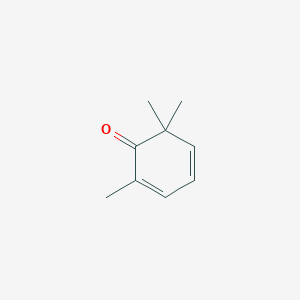

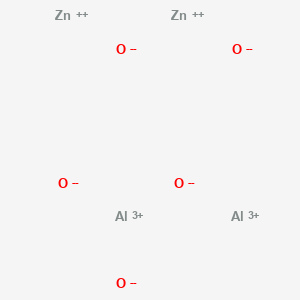
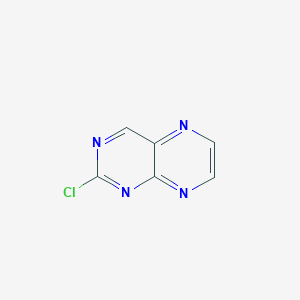
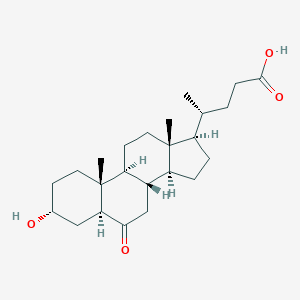
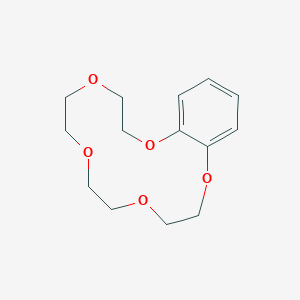
![Trisodium 4-hydroxy-5-[[5-sulfonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulfonate](/img/structure/B77316.png)
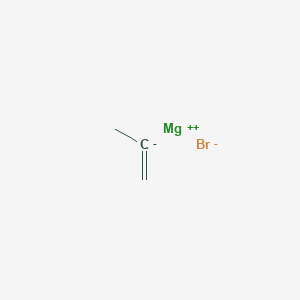
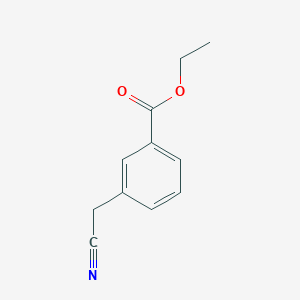
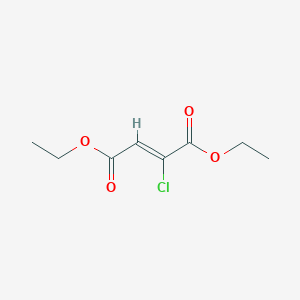
![5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B77323.png)
